2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide
Description
This compound features a benzofuran core substituted at position 2 with a 4-methoxybenzoyl group and at position 3 with an acetamide moiety linked to a 2-methoxyphenoxy chain. Its structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological activities, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-17-13-11-16(12-14-17)24(28)25-23(18-7-3-4-8-19(18)32-25)26-22(27)15-31-21-10-6-5-9-20(21)30-2/h3-14H,15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILYPVZNJGVZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring is synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of Methoxybenzoyl Group: The methoxybenzoyl group is introduced via Friedel-Crafts acylation, using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling with Methoxyphenoxy Acetamide: The final step involves coupling the benzofuran derivative with 2-(2-methoxyphenoxy)acetamide under basic conditions, typically using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with nucleophilic groups replacing methoxy groups.
Scientific Research Applications
Research has indicated that this compound exhibits several biological activities, primarily:
-
Anticancer Activity :
- The compound has shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). It induces apoptosis and inhibits cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
- A study revealed that derivatives of this compound displayed significant cytotoxicity, with some achieving over 70% inhibition of cell viability in treated cancer cells .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds and their derivatives:
Anticancer Activity Case Study
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide | HepG2 | 32.5 |
| Doxorubicin (control) | HepG2 | 0.62 |
This data illustrates the promising anticancer potential of the compound compared to established treatments like doxorubicin .
Antimicrobial Efficacy Assessment
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 12.5 | 250 |
| Control Antibiotic | S. aureus | 15.0 | 200 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting bacterial infections .
Synthetic Pathways
The synthesis of this compound involves multi-step reactions that require specific reagents and conditions to ensure high yield and purity. Key steps typically include:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of methoxy groups via methylation processes.
- Coupling reactions to attach the acetamide moiety effectively.
These synthetic methodologies are crucial for producing compounds suitable for biological testing and therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Based Analogues
a) N-[2-(2,5-Dimethoxybenzoyl)-1-Benzofuran-3-yl]acetamide
- Structural Differences : The benzoyl group at position 2 of the benzofuran has 2,5-dimethoxy substituents instead of a single 4-methoxy group.
- Implications : The additional methoxy group may enhance electron-donating effects, altering binding affinity or metabolic stability. The 2,5-substitution pattern could sterically hinder interactions compared to the target compound’s 4-methoxy group .
b) 2-(5-Acetyl-7-Methoxy-2-(4-Methoxyphenyl)benzofuran-3-yl)acetic Acid
- Structural Differences : Replaces the acetamide with an acetic acid group and introduces a 5-acetyl substituent.
- The acetyl group may confer additional hydrogen-bonding capabilities .
Heterocyclic Variations
a) Benzofuran-Oxadiazole Hybrids (e.g., Compound 2b from )
- Structure : Combines benzofuran with a 1,3,4-oxadiazole ring and a 4-methoxyphenylacetamide side chain.
- Antimicrobial activity reported for such hybrids suggests the target compound may also exhibit similar properties .
b) Thiadiazole Derivatives (e.g., Compounds 5k–5m from )
- Structure: Features a 1,3,4-thiadiazole ring instead of benzofuran, with 2-methoxyphenoxy-acetamide chains.
- Implications : The sulfur atom in thiadiazole may enhance electron-withdrawing effects, affecting reactivity. These compounds show moderate yields (68–85%) and melting points (135–140°C), suggesting comparable synthetic feasibility to the target compound .
Phenoxy-Acetamide Derivatives
a) 2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
- Structure: Retains the 2-methoxyphenoxy-acetamide chain but attaches it to a sulfamoylphenyl group rather than benzofuran.
- Implications : The sulfamoyl and oxazole groups may improve water solubility but reduce lipophilicity, impacting bioavailability compared to the benzofuran-based target compound .
Comparative Analysis Table
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 463.49 g/mol. The compound features a complex structure that includes a benzofuran moiety, methoxyphenyl groups, and an acetamide functional group, which may contribute to its biological activity.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Antioxidant Properties : The presence of methoxy groups in the structure may enhance the antioxidant capacity of the compound, protecting cells from oxidative stress.
Biological Activity Data
Case Studies and Research Findings
-
Antitumor Activity
A study investigating the antitumor properties of structurally related compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins. -
Anti-inflammatory Effects
In a controlled experiment using a rat model for arthritis, the compound demonstrated a marked reduction in paw swelling compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells, suggesting effective modulation of the inflammatory response. -
Antioxidant Properties
The antioxidant potential was assessed using DPPH and ABTS assays, where the compound exhibited significant radical scavenging activity. These findings indicate its potential as a protective agent against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
